molecular formula C23H32N2O5 B3032273 4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate CAS No. 1357353-08-2

4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

Cat. No.: B3032273
CAS No.: 1357353-08-2
M. Wt: 416.5
InChI Key: JTWBIGATXVXFBO-ISJRUSPKSA-N
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Description

4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[63002,6]undecane-4,10-dicarboxylate is a complex organic compound featuring a tricyclic structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the benzyl and tert-butyl protecting groups. Key steps include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the hydroxymethyl group via selective functionalization.
  • Protection of the hydroxyl groups with benzyl and tert-butyl groups under specific conditions to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups under reducing conditions.

    Substitution: Nucleophilic substitution reactions at the benzyl and tert-butyl positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate involves its interaction with specific molecular targets. These interactions may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors, leading to altered signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
  • 4-O-methyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
  • 4-O-benzyl 10-O-methyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-22(2,3)30-21(28)24-10-17-9-23(15-26)14-25(12-19(23)18(17)11-24)20(27)29-13-16-7-5-4-6-8-16/h4-8,17-19,26H,9-15H2,1-3H3/t17-,18+,19-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWBIGATXVXFBO-ISJRUSPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC3(CN(CC3C2C1)C(=O)OCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@]3(CN(C[C@@H]3[C@H]2C1)C(=O)OCC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357353-08-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357353-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Reactant of Route 2
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Reactant of Route 3
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Reactant of Route 4
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Reactant of Route 5
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate
Reactant of Route 6
4-O-benzyl 10-O-tert-butyl (1S,2R,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate

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